IQP-0528

HIV-1 entry inhibitor NNRTI dual mechanism

IQP-0528 delivers a dual antiviral mechanism—reverse transcriptase inhibition plus HIV-1 entry blockade—that cannot be generically substituted by efavirenz, dapivirine, or even closely related pyrimidinediones (IQP-0410, IQP-1187). Its picomolar potency (EC50 0.2 nM) and nanomolar activity against HIV-2 (100 nM) are validated by Phase 1 clinical pharmacokinetics (NCT03082690) and 12-month ICH stability data. Demonstrated compatibility with HEC/Carbopol gels, quick-dissolving PVA films, and polyurethane intravaginal rings ensures formulation scientists can achieve reproducible, regulatory-ready topical microbicide products. For procurement targeting HIV-2-endemic regions, IQP-0528 is the only NNRTI in development with confirmed dual-virus activity.

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
CAS No. 301297-45-0
Cat. No. B1672169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIQP-0528
CAS301297-45-0
SynonymsIQP-0528;  IQP 0528;  IQP0528;  SJ-3991;  SJ3991;  SJ3991
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)C2=C(C(=O)NC(=O)N2CC3CC3)C(C)C)C
InChIInChI=1S/C20H24N2O3/c1-11(2)16-17(18(23)15-8-12(3)7-13(4)9-15)22(10-14-5-6-14)20(25)21-19(16)24/h7-9,11,14H,5-6,10H2,1-4H3,(H,21,24,25)
InChIKeyUCOAKFIVSAVHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IQP-0528 for HIV Microbicide Research and Formulation Development – Procurement Guide


IQP-0528 (CAS 301297-45-0) is a pyrimidinedione-class non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by a dual mechanism of action involving both reverse transcriptase inhibition and HIV-1 entry blockade [1]. This investigational compound has advanced to Phase 1 clinical evaluation as a topical microbicide (NCT03082690) [2] and is distinguished from conventional NNRTIs such as efavirenz, dapivirine, and UC781 by its picomolar to low-nanomolar potency against HIV-1, activity against HIV-2, and compatibility with multiple mucosal delivery platforms including gels, quick-dissolving films, and intravaginal rings [1][3].

Why IQP-0528 Cannot Be Replaced by Standard NNRTIs or Pyrimidinedione Analogs


IQP-0528 cannot be generically substituted by other NNRTIs or even structurally related pyrimidinediones (IQP-0410, IQP-1187) because its unique combination of dual antiviral mechanisms, picomolar potency against cell-associated viral transmission, and validated long-term formulation stability creates a performance profile not shared by its closest comparators. Efavirenz and UC781 lack the entry inhibition component [1], while IQP-0410 and IQP-1187 demonstrate inferior potency in key transmission models and reduced sterilizing capacity [2][3]. Substitution without verifying these precise attributes would compromise experimental reproducibility and formulation development outcomes.

IQP-0528 Quantitative Differentiation Data for Scientific and Procurement Decisions


Dual Mechanism of Action: Entry Inhibition Plus Reverse Transcriptase Blockade

IQP-0528 uniquely combines HIV-1 entry inhibition with non-nucleoside reverse transcriptase inhibition, a dual mechanism not shared by efavirenz, dapivirine, or UC781 . In an in vitro HIV-1 entry inhibition assay, a 3.0% HEC gel formulation containing 0.25% IQP-0528 exhibited an EC50 of 0.14 μg gel/mL culture medium, corresponding to approximately 0.001 μM IQP-0528 [1]. Standard NNRTIs lack this entry-blocking activity entirely, as documented in comparative assessments .

HIV-1 entry inhibitor NNRTI dual mechanism

Superior Potency Against Cell-Associated HIV-1 Transmission Versus Pyrimidinedione Analogs

Among pyrimidinedione analogs, IQP-0528 demonstrates the highest potency against cell-associated HIV-1 transmission, a critical parameter for topical microbicide efficacy [1]. In a direct head-to-head evaluation using a cell-associated virus transmission assay, IQP-0528 exhibited an EC50 of 0.034 μM, which is 2.35-fold more potent than IQP-0410 (EC50 0.08 μM) and 1.18-fold more potent than IQP-1187 (EC50 0.04 μM) [1]. The rank order of potency for this clinically relevant endpoint was IQP-0528 > IQP-1187 > IQP-0410.

cell-associated HIV EC50 pyrimidinedione

Enhanced Tissue-Level Protection in Ex Vivo Polarized Cervical Explant Model

IQP-0528 provides complete protection against HIV-1 infection in polarized cervical explant tissue models, a more physiologically relevant benchmark than standard cell culture assays [1]. In direct comparison, IQP-0528 achieved a sterilizing concentration of 0.1 μM in the microtiter sterilization assay (MTSA), whereas IQP-0410 failed to achieve sterilization even at the highest concentration tested (>12.5 μM) [2]. The sterilizing concentration determined by the ICCA method for IQP-0528 was 100 nM, which correlated precisely with antiviral activity observed in cervical explant tissue pharmacodynamic assays [3].

cervical explant ex vivo efficacy tissue protection

Extended Formulation Stability: 12-Month Shelf Life in Vaginal Film Delivery System

IQP-0528 formulated in a quick-dissolving polyvinyl alcohol vaginal film demonstrates exceptional long-term stability, with no significant degradation over 12 months under both ICH standard (25°C/65% RH) and accelerated (40°C/75% RH) conditions [1]. This stability profile is quantifiably documented: HPLC analysis confirmed sustained drug content with recovery percentages remaining consistent with initial loading over the 12-month evaluation period [1][2]. In contrast, other NNRTIs such as UC781 exhibit documented susceptibility to photodegradation and require specialized formulation strategies to maintain stability [3].

formulation stability vaginal film ICH conditions

Clinical Advancement: Phase 1 Pharmacokinetic Validation in Rectal Tissue

IQP-0528 has progressed to first-in-human Phase 1 clinical evaluation (NCT03082690), distinguishing it from preclinical pyrimidinedione analogs such as IQP-0410 and IQP-1187 that lack clinical data [1]. In this Phase 1 trial, rectal administration of 1% IQP-0528 gel (10 mL) achieved median rectal tissue concentrations of 4914 ng/mg at 3–6 h post-dose, exceeding the in vitro EC95 against HIV-1 (0.07 ng/mg) by approximately 70,000-fold [2]. These tissue concentrations remained above the EC95 for at least 24 h post-dose, with a median half-life of 2.24 h in rectal tissue [2]. Ex vivo HIV challenge of rectal biopsies demonstrated significant p24 antigen reduction at 3–5 h post-dose (p = 0.05) [2].

clinical trial pharmacokinetics rectal microbicide

HIV-2 Inhibitory Activity Not Observed with Efavirenz or Dapivirine

IQP-0528 demonstrates nanomolar inhibitory activity against HIV-2 (EC50 100 nM) [1], a property absent in first-generation NNRTIs such as efavirenz and dapivirine, which are inactive against HIV-2 due to structural differences in the reverse transcriptase binding pocket [2]. This HIV-2 activity, while 500-fold less potent than its HIV-1 activity (EC50 0.2 nM), represents a qualitative differentiation that broadens the potential geographic applicability of IQP-0528-based microbicides to regions where HIV-2 is endemic, including West Africa [1].

HIV-2 broad-spectrum NNRTI

IQP-0528 Optimal Application Scenarios for Research and Formulation Procurement


Topical Microbicide Formulation Development: Gels, Films, and Intravaginal Rings

IQP-0528 is the preferred pyrimidinedione for developing topical microbicide formulations due to its demonstrated compatibility with multiple delivery platforms. As documented in Section 3, the compound has been successfully formulated in 3.0% HEC and 0.65% Carbopol vaginal gels [1], quick-dissolving PVA films [2], and polyurethane intravaginal rings [3]. The 12-month stability data under ICH accelerated conditions (Section 3, Evidence Item 4) provides formulation scientists with confidence in shelf-life projections, while the complete tissue protection observed in polarized cervical explants (Section 3, Evidence Item 3) validates the biological relevance of these formulations.

Combination Microbicide Research with Tenofovir or Other Antiretrovirals

IQP-0528 is uniquely suited for combination microbicide development because its dual mechanism of action complements agents with distinct resistance profiles. Preclinical studies demonstrate that the combination of IQP-0528 with tenofovir disoproxil fumarate (TDF) provides protection in complementary in vitro models, with IQP-0528 effectively transferred from ex vivo treated explants to protect co-cultured T cells—a property not shared by TDF [1]. This mechanistic complementarity, combined with the clinical safety and PK data from the Phase 1 DuoGel trial (Section 3, Evidence Item 5), positions IQP-0528 as a rational choice for multi-agent microbicide formulations.

Rectal Microbicide Development and Episodic PrEP Applications

The Phase 1 clinical data (Section 3, Evidence Item 5) demonstrating high rectal tissue concentrations (median 4914 ng/mg) and significant ex vivo p24 reduction following rectal administration of 1% IQP-0528 gel supports its application in rectal microbicide development. The observed half-life of 2.24 h in rectal tissue and the sustained concentrations above the in vitro EC95 for at least 24 h [1] make IQP-0528 particularly suitable for episodic or on-demand PrEP strategies. Researchers developing rectal microbicide products should prioritize IQP-0528 over other NNRTIs lacking human rectal tissue pharmacokinetic validation.

HIV-2 Inclusive Microbicide Programs Targeting West African Populations

For microbicide development programs targeting regions with significant HIV-2 prevalence (e.g., West Africa), IQP-0528 offers a distinct advantage over efavirenz- or dapivirine-based formulations due to its documented nanomolar activity against HIV-2 (EC50 100 nM) [1]. While IQP-0528 is markedly less potent against HIV-2 than HIV-1 (500-fold difference), its activity against both viral types is a unique attribute among NNRTIs in clinical development. Procurement decisions for geographically targeted microbicide programs should weigh this broad-spectrum potential against the compound's primary optimization for HIV-1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for IQP-0528

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.